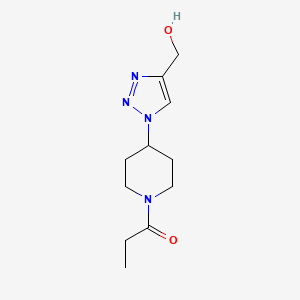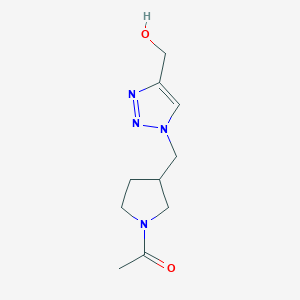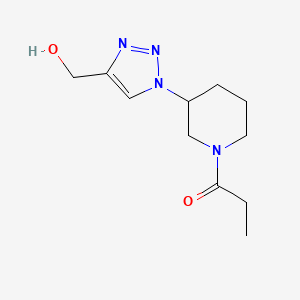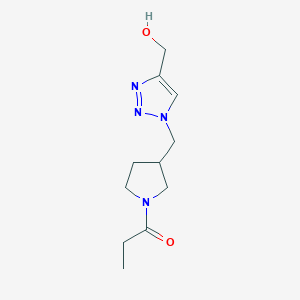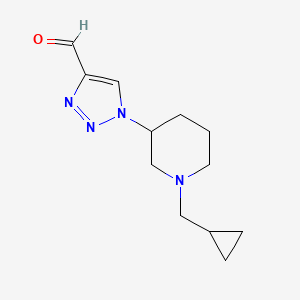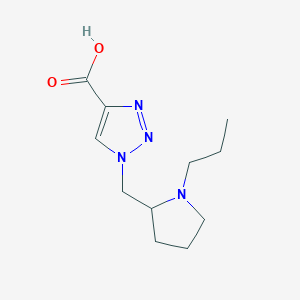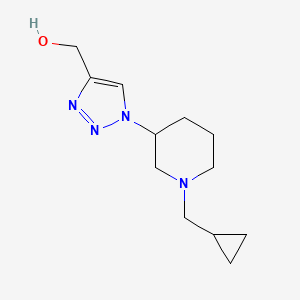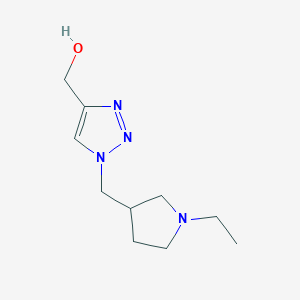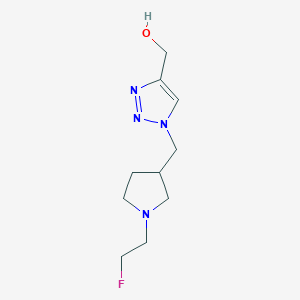![molecular formula C7H8ClN3 B1482130 7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑 CAS No. 2091185-56-5](/img/structure/B1482130.png)
7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑
描述
The compound “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” is a type of heterocyclic compound . Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest in recent years. Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be confirmed by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Pyrazole derivatives have been found to undergo various chemical reactions. For instance, they can participate in the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by various methods. Physical properties include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .科学研究应用
医药化学
吡唑核是7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑结构的一部分,它在医药化学中具有重要意义,因为它是具有各种药理活性的化合物的组成部分。吡唑以其抗炎、镇痛、抗菌和抗癌特性而闻名。 该特定化合物中的氯甲基和甲基可能被修饰以增强其生物活性或创建前药 .
药物发现
在药物发现中,吡唑环通常用作开发新治疗剂的支架。7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑的独特结构可用于合成具有潜在药物样性质的新衍生物。 研究人员可以探索在氯甲基位置取代不同官能团的影响以发现新的药效团 .
农用化学
吡唑衍生物在农用化学中发挥着至关重要的作用,特别是作为杀虫剂和除草剂的成分。 7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑的结构特征可以用来开发针对特定害虫或杂草的新化合物,从而为农业化学提供更高效和选择性的方法 .
配位化学
吡唑部分可以作为配位化学中的配体,与各种金属形成络合物。这可以导致催化剂、磁性材料或发光化合物的产生。 7-(氯甲基)-6-甲基基团提供了额外的金属结合或进一步功能化的位点,这可能导致该领域的新应用 .
有机金属化学
在有机金属化学中,7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑可用于合成具有独特性质的有机金属络合物。 这些络合物可能对有机转化表现出催化活性,或者作为构建金属有机框架 (MOF) 的构件 .
绿色化学
包括7-(氯甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑在内的吡唑衍生物的合成可以使用绿色化学原理进行。可以采用水基方法和其他环境友好的技术来减少化学合成的生态足迹。 这与化学研究中可持续实践的日益增长的趋势相一致 .
作用机制
Pyrazoles and imidazoles are both classes of nitrogen-containing heterocyclic compounds. They are found in a variety of biologically active molecules and have been the subject of extensive research due to their wide range of pharmacological effects .
Target of Action
For example, some pyrazole derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation .
Mode of Action
Pyrazole and imidazole derivatives often exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
The effects of pyrazole and imidazole derivatives can range from anti-inflammatory to antiviral activities, depending on their specific targets and mode of action .
Action Environment
The action of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
安全和危害
The safety and hazards associated with the use of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by referring to its Safety Data Sheet (SDS). The SDS provides information on the potential hazards of the compound, including its toxicity, skin and eye irritation potential, and specific target organ toxicity .
未来方向
生化分析
Biochemical Properties
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by disrupting cell signaling pathways and altering gene expression . Furthermore, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to cell cycle arrest and apoptosis. Additionally, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound to maximize efficacy while minimizing toxicity.
Metabolic Pathways
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced ATP production . Additionally, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can affect the levels of key metabolites, such as pyruvate and lactate, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic cation transporters (OCTs), and subsequently distributed to various cellular compartments . Once inside the cell, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biochemical activity.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and transcription factors . The localization of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole to specific subcellular compartments is facilitated by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes effectively.
属性
IUPAC Name |
7-(chloromethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDRXPFJQNDEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



